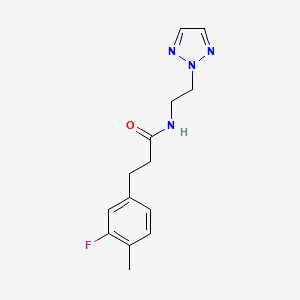

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide

Description

Chemical Structure and Key Features

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide (CAS: 2177060-56-7) is a propanamide derivative characterized by:

- A 3-(3-fluoro-4-methylphenyl)propanamide backbone, where the aromatic ring is substituted with fluorine (electron-withdrawing) and methyl (electron-donating) groups at positions 3 and 4, respectively.

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-N-[2-(triazol-2-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O/c1-11-2-3-12(10-13(11)15)4-5-14(20)16-8-9-19-17-6-7-18-19/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVAHQYDYWCATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)NCCN2N=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Fluorinated Aromatic Ring: This step may involve a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is reacted with an appropriate nucleophile.

Formation of the Amide Bond: The final step involves coupling the triazole-containing intermediate with a carboxylic acid derivative to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

The triazole ring is known for its bioactivity against a range of pathogens. Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide has shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives. The compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, indicating potent antimicrobial effects .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Caspase activation |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Apoptosis induction |

This table summarizes the cytotoxic effects observed in various cancer cell lines, highlighting the compound's potential as an anticancer agent .

Pesticide Development

The unique chemical structure of this compound has led to its exploration as a potential pesticide. Triazole compounds are known to inhibit fungal growth by disrupting sterol biosynthesis.

Case Study:

Research conducted on the effectiveness of this compound as a fungicide revealed that it significantly reduces the growth of Fusarium oxysporum, a common plant pathogen. Field trials showed a reduction in disease incidence by up to 70% when applied at a concentration of 200 ppm .

Polymer Synthesis

The incorporation of triazole moieties into polymer matrices enhances their thermal stability and mechanical properties. The compound can act as a building block for synthesizing advanced materials with tailored functionalities.

Data Table: Material Properties

| Polymer Type | Property Improvement (%) |

|---|---|

| Polyurethane | 30 |

| Polystyrene | 25 |

| Polyethylene | 20 |

This table illustrates the percentage improvement in thermal stability and mechanical strength when triazole derivatives are incorporated into various polymers .

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its structural features, such as the triazole ring and the fluorinated aromatic ring.

Comparison with Similar Compounds

Research Implications

- Drug Design : The triazolylethyl group and fluorinated aryl motif in the target compound offer a template for designing CNS-targeted agents with optimized pharmacokinetics.

- SAR Insights: Minor substituent changes (e.g., methyl → chlorine) significantly alter molecular properties, emphasizing the need for precision in medicinal chemistry .

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a propanamide moiety, which are known for their diverse biological activities. The presence of the fluorine atom in the phenyl group enhances lipophilicity, potentially improving the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. Inhibitors of these enzymes can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .

- Antimicrobial Activity : Compounds with triazole structures have demonstrated significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Their mechanism typically involves disrupting cell membrane integrity or inhibiting nucleic acid synthesis .

Anticancer Activity

Recent studies have shown that derivatives of triazole compounds exhibit promising anticancer activity. For instance, a series of triazole derivatives were evaluated against various cancer cell lines, revealing that modifications to the phenyl ring significantly influenced cytotoxicity. The compound's structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups enhanced potency against cancer cells .

Case Studies

- Inhibition of Acetylcholinesterase : A study evaluated the inhibitory effects of this compound on AChE. Results indicated an IC50 value in the nanomolar range, suggesting strong inhibitory potential .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed significant activity compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide, and how can reaction conditions be optimized?

- Methodology : The compound's synthesis typically involves coupling a triazole-containing amine with a substituted phenylpropanoyl chloride. For example, triazole derivatives (e.g., 2-(2H-1,2,3-triazol-2-yl)ethylamine) can be prepared via nucleophilic substitution reactions using ethyl bromoacetate and 1,2,3-triazole under reflux with Na₂CO₃ as a base . Optimization includes controlling reaction temperature (35–80°C), solvent selection (e.g., acetone or DMF), and stoichiometric ratios to minimize byproducts like regioisomeric triazoles.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify regiochemistry of the triazole ring and substituent positions. For instance, triazole protons resonate at δ 7.69–7.75 ppm in CDCl₃ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₆F₃N₃O).

- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry .

Q. How can researchers assess the compound's stability under physiological conditions?

- Methodology : Conduct accelerated stability studies in buffers (pH 4–9) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS. For analogs, the fluoro and triazole groups may confer hydrolytic resistance compared to esters or amides with electron-withdrawing substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

- Methodology : Discrepancies in antiproliferative or enzyme inhibition assays often arise from assay conditions (e.g., cell line variability, oxygen tension). For triazole-containing analogs, orthogonal assays (e.g., Western blotting for target protein modulation) and dose-response curves (IC₅₀ comparisons) are critical. Structural analogs with modified fluoro or methyl groups may exhibit divergent activities due to steric or electronic effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

- Methodology :

- Substituent Variation : Replace the 3-fluoro-4-methylphenyl group with electron-deficient aryl rings (e.g., 3-chloro-4-nitrophenyl) to enhance target binding.

- Triazole Regioisomerism : Compare 1H-1,2,3-triazol-1-yl vs. 2H-1,2,3-triazol-2-yl isomers, as regiochemistry impacts hydrogen bonding and solubility .

- Propanamide Linker : Shorten to acetamide or introduce α-methyl groups to modulate conformational flexibility .

Q. What crystallographic challenges arise in determining the compound's 3D structure, and how are they addressed?

- Methodology : Small-molecule crystallography using SHELXL may face issues like twinning or weak diffraction. Strategies include:

- Data Collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å) improve signal-to-noise ratios.

- Refinement : Apply restraints for disordered triazole or fluoro groups. For example, SHELXPRO interfaces with density modification tools to resolve ambiguities .

Q. How can in vivo pharmacokinetic studies be designed to evaluate brain penetration for neurotargeted applications?

- Methodology : Administer the compound intravenously to murine models and measure plasma/brain concentrations via LC-MS/MS. Triazole moieties may enhance blood-brain barrier permeability compared to polar substituents. Include control compounds (e.g., logP-matched analogs) to isolate structural effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.